molecular formula C11H9NO3 B1499566 8-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 14788-40-0

8-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B1499566
CAS No.: 14788-40-0
M. Wt: 203.19 g/mol
InChI Key: FDLRWTVKQDEJOS-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 14788-40-0) is a high-purity quinoline derivative supplied for chemical and pharmaceutical research. This compound features a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . Quinoline derivatives, particularly 8-hydroxyquinolines, are recognized as incredibly adaptable scaffolds in chemical synthesis and drug discovery . The 8-hydroxyquinoline core is a fundamental structure known for its significant role as a chelating agent, capable of precise metal ion detection and binding . Researchers value this core structure for its wide range of potential pharmacological activities, which include antimicrobial, antioxidant, anticancer, and anti-neurodegenerative properties, making it a versatile building block in medicinal chemistry . The specific substitution pattern of this compound—with a carboxylic acid at the 4-position and a methyl group at the 2-position—offers a unique profile for further chemical modification and structure-activity relationship (SAR) studies. It serves as a key intermediate for the synthesis of more complex hybrid molecules, which can be designed to interact with various biological targets . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-hydroxy-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRWTVKQDEJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668606
Record name 8-Hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-40-0
Record name 8-Hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Hydroxy-2-methylquinoline-4-carboxylic acid (often referred to as 8-HQ-2-Me-4-COOH) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structure of this compound, characterized by the presence of a hydroxyl group, a methyl group, and a carboxylic acid group, enhances its chelating properties and biological efficacy.

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 203.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to chelate metal ions. The hydroxyl group at the 8-position and the carboxylic acid group at the 4-position facilitate the formation of stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) . This chelation is crucial for its antimicrobial and anticancer properties, as it can disrupt metal-dependent enzymatic processes within cells.

Antimicrobial Activity

Numerous studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance:

  • Bacterial Inhibition : Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
  • Fungal Activity : It has also shown antifungal activity against various fungal strains, suggesting its utility in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored extensively:

  • Mechanism : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in cell survival and proliferation .
  • Case Studies : In vitro studies have reported that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast cancer and leukemia cells. For example, one study indicated that specific derivatives could reduce cell viability by over 70% at certain concentrations .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound:

  • Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of viruses such as HIV and influenza. The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the quinoline ring can enhance antiviral efficacy while minimizing cytotoxicity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Hydroxyl GroupEssential for chelation and biological activity
Methyl GroupEnhances lipophilicity and cellular uptake
Carboxylic AcidContributes to metal ion binding and solubility

Research Findings

A comprehensive review of recent literature reveals significant advancements in understanding the biological activities of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce derivatives with enhanced biological profiles .
  • Pharmacological Applications : Beyond antimicrobial and anticancer activities, derivatives are being investigated for neuroprotective effects against Alzheimer’s disease due to their iron-chelating properties .
  • Clinical Relevance : Several compounds derived from 8-hydroxyquinoline structures are currently undergoing clinical trials for their therapeutic potential in treating various diseases .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 2 can undergo oxidation to form a carboxylic acid derivative. This reaction is typically performed using alkaline potassium permanganate (KMnO₄) under controlled conditions:

  • Reagents : 10% NaOH, KMnO₄

  • Conditions : Stirring at 85°C for 3–4 hours, followed by neutralization with HCl .

  • Mechanism : The methyl group is oxidized to a carboxyl group via intermediate formation of a ketone and subsequent cleavage.

This method was adapted from similar quinoline derivatives, yielding 2-hydroxyquinoline-4-carboxylic acid with high purity .

Halogenation Reactions

Bromination at positions 6 and 8 is feasible due to the electron-donating hydroxyl group directing electrophilic substitution:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Conditions : Solvent-dependent (e.g., chloroform or acetic acid), temperature-controlled .

  • Example :

    8 Hydroxy 2 methylquinoline 4 carboxylic acid+2Br26 8 Dibromo 3 hydroxy 2 methylquinoline 4 carboxylic acid\text{8 Hydroxy 2 methylquinoline 4 carboxylic acid}+2\,\text{Br}_2\rightarrow \text{6 8 Dibromo 3 hydroxy 2 methylquinoline 4 carboxylic acid}

    This reaction enhances the compound’s bioactivity, particularly in antimicrobial applications .

Derivatization via Carboxylic Acid

The carboxylic acid group enables esterification and amidation:

Amide Formation

  • Reagents : Amines (e.g., aniline) in presence of coupling agents (e.g., DCC) .

  • Application : Enhances solubility and bioavailability for drug development .

Metal Complexation

The hydroxyl and carboxylic acid groups facilitate chelation with metal ions, particularly Zn²⁺ and Fe³⁺:

  • Example :

    8 Hydroxy 2 methylquinoline 4 carboxylic acid+Zn2+Stable octahedral complex\text{8 Hydroxy 2 methylquinoline 4 carboxylic acid}+\text{Zn}^{2+}\rightarrow \text{Stable octahedral complex}

    Such complexes exhibit enhanced antimicrobial and anticancer properties .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to positions 5 and 7:

Reaction TypeReagentsPosition SubstitutedProduct Application
NitrationHNO₃/H₂SO₄C5, C7Precursor for dyes
SulfonationH₂SO₄C5Water-soluble derivatives

These reactions are critical for modifying electronic properties and solubility .

Biological Activity Correlation

Structural modifications directly influence bioactivity:

DerivativeIC₅₀ (μM)Target Application
6,8-Dibromo variant2.26–7.46Anticancer (Eca109/Huh7)
Zn²⁺ complex0.69–22MMP inhibition

Electron-withdrawing groups (e.g., Br) enhance cytotoxicity, while esterification reduces toxicity .

Stability and Reactivity

  • Thermal Stability : Decomposes above 330°C .

  • pH Sensitivity : Carboxylic acid deprotonates at pH > 4, enhancing water solubility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline-4-carboxylic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Activities References
8-Hydroxy-2-methylquinoline-4-carboxylic acid 8-OH, 2-CH₃, 4-COOH C₁₁H₉NO₃ Limited data; structural focus for derivatization
8-Methoxy-4-hydroxyquinoline-2-carboxylic acid 8-OCH₃, 4-OH, 2-COOH C₁₁H₉NO₄ Increased lipophilicity; potential role in metal chelation
6-Hydroxy-2-methylquinoline-4-carboxylic acid 6-OH, 2-CH₃, 4-COOH C₁₁H₉NO₃ Altered electronic properties due to hydroxyl position shift
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-CH₃C₆H₄), 4-COOH C₁₇H₁₂ClNO₂ Enhanced antibacterial activity; improved target binding
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-CH₃, 2-C₆H₅, 4-COOH C₁₇H₁₃NO₂ High lipophilicity; potential CNS permeability
Key Observations:
  • Hydroxyl vs.
  • Positional Isomerism : Shifting the hydroxyl group from the 8- to 6-position (e.g., 6-hydroxy analog) alters electronic distribution, which may influence redox behavior and antioxidant capacity .
  • Halogen Substitution : Introducing chlorine at the 8-position (e.g., 8-chloro analog) improves antibacterial efficacy, likely due to enhanced electrophilicity and target interaction .
Antimicrobial Activity :
  • 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with aromatic substituents at the 2-position (e.g., 8-chloro-2-(4-methylphenyl) analog) show superior antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to enhanced hydrogen bonding and hydrophobic interactions with bacterial enzymes .
Antioxidant Activity :
  • 2-/3-Hydroxyquinoline-4-carboxylic Acids: Derivatives with hydroxyl groups at positions 2 or 3 (e.g., compound 14 and 21a,b in ) exhibit strong ABTS radical scavenging activity (IC₅₀ < 10 μM), whereas 8-hydroxy analogs are less studied in this context.
Analgesic and Anti-inflammatory Activity :
  • 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic Acid: A structurally related compound demonstrated significant anti-inflammatory activity in carrageenan-induced edema models (ED₅₀ = 25 mg/kg), suggesting that modifications to the quinoline core can enhance therapeutic effects .

Physicochemical and Stability Considerations

  • Carboxylic Acid Derivatives: Free carboxylic acids (e.g., this compound) are prone to decarboxylation under acidic or high-temperature conditions, limiting their stability. In contrast, ester or amide derivatives (e.g., ethyl esters in ) exhibit improved shelf-life and bioavailability .
  • Solubility : The presence of polar groups (e.g., -OH, -COOH) enhances aqueous solubility but reduces membrane permeability. Methyl and phenyl substituents balance this by increasing lipophilicity .

Preparation Methods

Preparation of 2-Hydroxy-4-halogenomethyl-8-methylquinoline Intermediates

Key Reaction: Cyclization of gamma-halogenated anilides under strongly acidic conditions.

  • Starting materials: Gamma-halogenacetoneacetic acid derivatives (e.g., gamma-chloroacetonacetic-2-methyl-anilide).
  • Cyclization reagent: Concentrated sulfuric acid.
  • Conditions: Heating at 90–100°C for 15–20 minutes or longer at lower temperatures (~20°C) for extended times (up to 16 hours).
  • Outcome: High yields (typically 70–85%) of 2-hydroxy-4-chloromethyl-8-methylquinoline.

Example:

Step Reagents & Conditions Product Yield (%) Melting Point (°C)
Cyclization Gamma-chloroacetonaceto-2-toluidine + conc. H2SO4, 90–100°C, 20 min 2-Hydroxy-4-chloromethyl-8-methylquinoline 84.6 218–220

This step is critical for introducing the 8-methyl substituent and preparing the quinoline scaffold for subsequent oxidation.

Oxidation to 8-Hydroxy-2-methylquinoline-4-carboxylic Acid

Oxidizing Agent: Aqueous alkaline hydrogen peroxide.

Reaction Conditions:

  • Temperature: 35°C to 70°C (optimal 50–70°C).
  • Molar ratios: Starting material to hydrogen peroxide between 1:10 and 1:20 (preferably 1:15 to 1:20).
  • Starting material to alkali hydroxide (e.g., NaOH) ratio: 1:6 to 1:15 (preferably 1:10 to 1:12).
  • Alkaline solution preheated to 35–70°C.
  • Simultaneous addition of hydrogen peroxide and starting material to maintain temperature.
  • Reaction time: Several hours (e.g., 8 hours).

Post-reaction Processing:

  • Acidification of the reaction mixture with a strong non-oxidizing acid (e.g., hydrochloric, sulfuric, or phosphoric acid) to pH 1–4 to precipitate the acid.
  • Filtration at temperatures below room temperature.
  • Washing and drying under vacuum (10–25 mm Hg).
  • Drying temperature controls hydration state:
    • 50–60°C: product retains one mol of crystallization water.
    • 130–150°C: anhydrous acid obtained.

Outcome:

  • High purity (≥99%) this compound.
  • Yields typically range from 54% to 86%, depending on the precursor and exact conditions.

Example Data:

Parameter Range / Value
Temperature 50–70°C
Starting material:H2O2 ratio 1:15 to 1:20
Starting material:NaOH ratio 1:10 to 1:12
pH for precipitation 1 to 4
Drying pressure 10–25 mm Hg
Drying temperature 50–60°C (hydrated) or 130–150°C (anhydrous)
Purity 99–99.8%

Representative Yield Example:

Starting Material Product Yield (%) Melting Point (°C) Purity (%)
2-Hydroxy-4-chloromethyl-8-methylquinoline This compound 54.7 312–315 99.8

This oxidation method is advantageous due to mild conditions, avoidance of high pressures or temperatures, and applicability to various 8-substituted quinolines.

Alternative Synthetic Routes and Catalytic Methods

While the classical method involves halogenated intermediates and alkaline hydrogen peroxide oxidation, recent advances include:

  • Condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization and functionalization to introduce the 8-methyl and hydroxy groups. This route, however, is more typical for related quinoline derivatives and may require optimization for the this compound specifically.

  • Heterogeneous catalysis using magnetic nanoparticles with urea linkers under solvent-free conditions has been reported for 2-aryl quinoline-4-carboxylic acids synthesis. This method offers benefits in catalyst recovery and reuse but is less documented for the specific 8-hydroxy-2-methyl derivative.

  • Doebner reaction variants involving aniline, aldehyde, and pyruvic acid have been explored for synthesizing 2-methyl-4-carboxyquinolines, potentially adaptable for hydroxy-substituted derivatives.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield (%) Notes
1. Cyclization Gamma-halogenated anilide + conc. H2SO4, 90–100°C or 20°C (long time) Gamma-chloroacetonacetic-2-methyl-anilide 70–85 Introduces 8-methyl and 2-hydroxy groups
2. Oxidation Aqueous alkaline H2O2, 50–70°C, controlled mol ratios H2O2, NaOH, acid for precipitation 55–86 Mild conditions, high purity
3. Alternative condensation 2-aminobenzophenone + ethyl acetoacetate, acidic/basic catalysis 2-aminobenzophenone, ethyl acetoacetate Variable Requires further optimization
4. Catalytic synthesis Magnetic nanoparticle catalyst, solvent-free, 80°C Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride High Catalyst recyclable, mostly for analogs

Research Findings and Practical Considerations

  • The oxidation step is sensitive to the molar ratios of hydrogen peroxide and alkali hydroxide; excess reagents can lead to undesired hydrolysis products such as 2-hydroxy-4-hydroxymethylquinoline instead of the carboxylic acid.

  • Maintaining the reaction temperature within 50–70°C ensures optimal conversion and minimizes side reactions.

  • Acidification to pH 1–4 is crucial for efficient precipitation and isolation of the quinoline-4-carboxylic acid.

  • Drying conditions affect the hydration state of the final product, which can influence its physical properties and suitability for further applications.

  • The methods allow for substitution at the 8-position with alkyl or halogen groups, demonstrating versatility in synthesizing derivatives of 8-hydroxyquinoline-4-carboxylic acids.

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H-NMR identifies protons on the quinoline ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and methyl/hydroxy groups. 13C^{13}C-NMR confirms the carboxylic acid carbon (~170 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 219.19 g/mol for C12_{12}H11_{11}NO4_4) .
  • IR : Strong absorption bands for -OH (~3200 cm1^{-1}) and carboxylic acid C=O (~1680 cm1^{-1}) .

What biological assays are suitable for evaluating the antioxidant activity of this compound derivatives?

Q. Advanced Research Focus

  • ABTS Radical Scavenging Assay : Measures reduction of ABTS+^+ radicals at 734 nm. Prepare test compounds in DMSO (1–100 µM) and compare to Trolox standards .
  • DPPH Assay : Quantifies hydrogen-donating capacity. Use methanol solutions and monitor absorbance decay at 517 nm.
  • Cell-Based ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in HEK-293 or SH-SY5Y cells under oxidative stress .

How do substituent positions on the quinoline core influence biological activity?

Advanced Research Focus
Comparative studies of structural analogs reveal:

CompoundSubstituent PositionsKey Activity DifferencesReference
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid3-COOH, 4-OH, 6-OEtEnhanced antimicrobial activity
8-Hydroxyquinoline8-OHMetal chelation but lower solubility
2-Methyl-4-quinolinecarboxylic acid2-CH3_3, 4-COOHImproved pharmacokinetic stability

Positioning the hydroxy group at C-8 improves metal-binding affinity, while methyl groups at C-2 enhance metabolic stability .

How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

Q. Advanced Research Focus

  • Assay Standardization : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s studies) with cell viability tests (MTT assay) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerization or impurities .

What computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or β-secretase). Prioritize hydrogen bonds between the carboxylic acid group and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction persistence .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design optimized analogs .

What strategies improve the solubility and stability of this compound in pharmacological studies?

Q. Advanced Research Focus

  • Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to protect against oxidative degradation .

How do reaction pathways differ between this compound and its halogenated analogs?

Q. Advanced Research Focus

  • Electrophilic Substitution : Chlorination at C-5 (using Cl2_2/FeCl3_3) alters electron density, reducing antioxidant activity but enhancing antimicrobial effects .
  • Suzuki Coupling : Introduce aryl groups at C-6 via palladium catalysis to modulate steric effects. Monitor regioselectivity with LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
8-Hydroxy-2-methylquinoline-4-carboxylic acid

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